molecular formula C13H18Cl3NO3 B12670598 Diethylammonium 2-(2,4,5-trichlorophenoxy)propionate CAS No. 94042-99-6

Diethylammonium 2-(2,4,5-trichlorophenoxy)propionate

Cat. No.: B12670598
CAS No.: 94042-99-6
M. Wt: 342.6 g/mol
InChI Key: PEVCDHZCDOUELN-UHFFFAOYSA-N
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Description

Diethylammonium 2-(2,4,5-trichlorophenoxy)propionate (CAS 94042-99-6, EINECS 301-767-7 ) is a chemical compound offered for research and development purposes. It is the diethylammonium salt of a phenoxypropionic acid derivative. The structural core of this molecule is related to the phenoxy herbicide family, which includes compounds like 2,4,5-T (2,4,5-Trichlorophenoxyacetic acid) . These compounds are known to function as synthetic auxins, mimicking plant growth hormones and causing uncontrolled growth in broad-leaf plants . Consequently, this salt is of significant interest in agricultural research for studying the mechanisms of herbicide action and the fate of chlorinated organic compounds in the environment . It is strictly for use in controlled laboratory settings. This product is designated For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

94042-99-6

Molecular Formula

C13H18Cl3NO3

Molecular Weight

342.6 g/mol

IUPAC Name

diethylazanium;2-(2,4,5-trichlorophenoxy)propanoate

InChI

InChI=1S/C9H7Cl3O3.C4H11N/c1-4(9(13)14)15-8-3-6(11)5(10)2-7(8)12;1-3-5-4-2/h2-4H,1H3,(H,13,14);5H,3-4H2,1-2H3

InChI Key

PEVCDHZCDOUELN-UHFFFAOYSA-N

Canonical SMILES

CC[NH2+]CC.CC(C(=O)[O-])OC1=CC(=C(C=C1Cl)Cl)Cl

Origin of Product

United States

Preparation Methods

Conventional Synthesis and Challenges

Traditionally, 2,4,5-trichlorophenol is synthesized by nucleophilic substitution of 1,2,4,5-tetrachlorobenzene with sodium hydroxide under elevated temperature and pressure. However, this method often results in contamination with 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), a highly toxic and persistent environmental pollutant, in concentrations ranging from 1 to 100 ppm.

Improved Synthetic Route Free of TCDD

A patented process (US4346248A) provides a safer and cleaner synthesis route that yields 2,4,5-trichlorophenol analytically free of TCDD (detection limit 1 part per billion). The key steps are:

  • Nitration of 1,2,4-trichlorobenzene with a strong mineral acid (sulfuric or phosphoric acid) and nitric acid to form 1,2,4-trichloro-5-nitrobenzene.
  • Catalytic hydrogenation of the nitro compound to 2,4,5-trichloroaniline using noble metal catalysts (e.g., platinum or palladium on charcoal) at 80–130 °C and hydrogen pressures of 75–250 psig.
  • Acidification of 2,4,5-trichloroaniline to form its acid salt.
  • Diazotization of the acid salt with sodium nitrite at low temperatures (−5 to +5 °C) to produce 2,4,5-trichlorobenzenediazonium salt.
  • Hydrolytic decomposition of the diazonium salt at reflux temperatures (up to 375 °C) in the presence of cupric salts, followed by steam distillation to isolate 2,4,5-trichlorophenol.

This method achieves yields of 58–62% in laboratory batches and over 70% in commercial operations, with product purity between 83% and 96% and no detectable TCDD contamination.

Synthesis of 2,4,5-Trichlorophenoxypropionic Acid

The 2,4,5-trichlorophenol obtained is then reacted with monochloroacetic acid in the presence of aqueous base (e.g., sodium hydroxide) to form 2,4,5-trichlorophenoxyacetic acid (2,4,5-T). The reaction is typically conducted at 60–92 °C with controlled addition of base, followed by acidification to pH < 2.0 to precipitate the acid.

Formation of Diethylammonium 2-(2,4,5-trichlorophenoxy)propionate

The final compound, this compound, is prepared by neutralizing 2,4,5-trichlorophenoxypropionic acid with diethylamine. This salt formation enhances the compound’s solubility and stability for agricultural applications.

While specific detailed protocols for this neutralization step are less frequently published, the general approach involves:

  • Dissolving 2,4,5-trichlorophenoxypropionic acid in an appropriate solvent.
  • Adding stoichiometric amounts of diethylamine under controlled temperature and stirring.
  • Isolating the diethylammonium salt by crystallization or solvent removal.

Summary Table of Preparation Steps

Step No. Process Stage Conditions & Reagents Yield / Purity Notes
1 Nitration of 1,2,4-trichlorobenzene H2SO4 or H3PO4, HNO3, 70–90 °C 95–98% crude yield, 91–95% isomer purity Formation of 1,2,4-trichloro-5-nitrobenzene
2 Catalytic hydrogenation Pt or Pd/C catalyst, 80–130 °C, 75–250 psig H2 High conversion to 2,4,5-trichloroaniline Avoids TCDD formation
3 Diazotization and hydrolysis NaNO2, sulfuric acid, 0 to 5 °C; hydrolysis at reflux 58–70% yield of 2,4,5-trichlorophenol Steam distillation for product recovery
4 Etherification with monochloroacetic acid NaOH, 60–92 °C, acidification to pH < 2 ~80% yield of 2,4,5-trichlorophenoxyacetic acid Exothermic reaction
5 Salt formation with diethylamine Diethylamine, solvent, controlled temperature High purity diethylammonium salt Enhances solubility and stability

Research Findings and Analytical Data

  • The patented synthesis route effectively eliminates TCDD contamination, a critical safety and environmental concern.
  • Analytical methods such as gas chromatography-mass spectrometry (GC-MS) confirm the absence of TCDD at detection limits of 1 ppb.
  • The purity of 2,4,5-trichlorophenol obtained ranges from 83% to 96%, suitable for subsequent synthesis steps.
  • The final diethylammonium salt exhibits improved physicochemical properties, facilitating its use as a herbicide formulation ingredient.

Additional Notes

  • Alternative chlorinated phenoxy compounds (e.g., diethylammonium 2-(4-chloro-2-methylphenoxy)propionate) follow similar preparation principles but differ in substituent patterns and specific reaction conditions.
  • The avoidance of TCDD formation is a major advancement over older methods that relied on direct nucleophilic substitution of tetrachlorobenzene, which produced toxic dioxin byproducts.
  • The process requires careful temperature control, especially during diazotization and hydrolysis, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Diethylammonium 2-(2,4,5-trichlorophenoxy)propionate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into less chlorinated derivatives or amines.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines are employed under basic conditions.

Major Products Formed

    Oxidation: Formation of quinones or other oxidized products.

    Reduction: Formation of less chlorinated derivatives or amines.

    Substitution: Formation of substituted phenoxypropionates.

Scientific Research Applications

Agricultural Uses

Diethylammonium 2-(2,4,5-trichlorophenoxy)propionate is primarily utilized as a herbicide. Its effectiveness in controlling broadleaf weeds makes it valuable in agricultural settings.

  • Mechanism of Action : The compound acts by inhibiting the growth of unwanted plants through interference with their hormonal balance and growth processes.

Case Study: Herbicidal Efficacy

A study evaluated the herbicidal activity of this compound against common agricultural weeds. The results are summarized in Table 1.

Weed SpeciesApplication Rate (kg/ha)Control Efficacy (%)
Amaranthus retroflexus1.085
Chenopodium album1.590
Solanum nigrum0.575

The compound demonstrated significant control over these weed species, indicating its potential for use in integrated weed management programs.

Medicinal Chemistry

In addition to its agricultural applications, this compound has been investigated for its potential therapeutic effects.

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacterial strains.

Case Study: Antimicrobial Efficacy

A study assessed the antimicrobial activity of this compound against pathogens such as Escherichia coli and Staphylococcus aureus. The findings are presented in Table 2.

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)
Escherichia coli50
Staphylococcus aureus25

The results indicate that the compound is more effective against Staphylococcus aureus, suggesting a potential role in developing antibacterial agents.

Environmental Impact Studies

Research has also focused on the environmental impact of this compound due to its chlorinated structure. Studies have shown that while effective as a herbicide, it poses risks to non-target organisms and ecosystems.

Case Study: Ecotoxicological Assessment

An ecotoxicological assessment was conducted to evaluate the effects of this compound on aquatic organisms. The results are summarized in Table 3.

OrganismConcentration (mg/L)Observed Effects
Daphnia magna0.1Reduced mobility
Oncorhynchus mykiss0.05Decreased survival rates

These findings highlight the need for careful management and application strategies to mitigate environmental risks.

Mechanism of Action

The mechanism of action of Diethylammonium 2-(2,4,5-trichlorophenoxy)propionate involves its interaction with specific molecular targets in plants. It mimics the action of natural plant hormones, leading to uncontrolled growth and eventually plant death. The compound affects pathways involved in cell division and elongation, disrupting normal plant growth processes.

Comparison with Similar Compounds

2-(2,4,5-Trichlorophenoxy)propionic Acid (Silvex)

  • Chemical Differences : Silvex is the free acid form, whereas the diethylammonium salt includes a cationic counterion.
  • Solubility : Silvex is slightly soluble in water, while the diethylammonium salt exhibits higher aqueous solubility due to ionic interactions .
  • Thermal Stability: Pyrolysis of Silvex’s sodium salt at 500°C generates trace amounts of 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), a highly toxic impurity .

Sodium 2-(2,4,5-Trichlorophenoxy)propionate

  • Counterion Impact : The sodium salt shares enhanced water solubility with the diethylammonium form but may differ in soil mobility due to cation exchange interactions.
  • Safety Concerns : Pyrolysis of the sodium salt produces TCDD, raising concerns about thermal degradation during manufacturing or improper disposal .

Fenoprop-butyl (Butyl 2-(2,4,5-Trichlorophenoxy)propionate)

  • Esterification Effects: Fenoprop-butyl, the butyl ester of Silvex, is more lipophilic, favoring absorption through plant cuticles .

Chlorinated Phenoxypropionic Acid Derivatives

highlights retention factors (k') for phenoxypropionic acids in chromatographic separation:

Compound Chlorine Substituents Retention Factor (k')
2-Phenoxypropionic acid 0 2.01
2-(2-Chlorophenoxy)propionic acid 1 3.93
2-(4-Chloro-2-methylphenoxy)propionic acid 1 Cl + 1 methyl 7.19
2-(2,4,5-Trichlorophenoxy)propionic acid 3 11.74

The diethylammonium salt’s retention behavior would differ due to its ionic nature, but the trichlorinated phenoxy group remains critical for herbicidal activity by enhancing hydrophobicity and electron density .

Key Comparative Data

Compound Solubility Thermal Stability Formulation Use Environmental Risk
Diethylammonium 2-(2,4,5-TCP)propionate High (aqueous) Unknown Aqueous sprays Moderate (ionic form)
Silvex (Free Acid) Slight Pyrolysis risk Limited Low mobility
Sodium 2-(2,4,5-TCP)propionate High Pyrolysis risk Industrial High (dioxin risk)
Fenoprop-butyl Lipophilic Likely stable Oil-based sprays High (persistence)

Biological Activity

Diethylammonium 2-(2,4,5-trichlorophenoxy)propionate, commonly referred to as Fenoprop or 2,4,5-TP, is a phenoxy herbicide and plant growth regulator. Its biological activity is primarily linked to its mechanism of action as an auxin mimic, which induces rapid and uncontrolled growth in plants. This article will explore the biological activity of this compound, including its pharmacokinetics, toxicity profiles, and potential therapeutic applications.

Fenoprop is structurally similar to 2,4,5-trichlorophenoxyacetic acid (2,4,5-T), with the acetic acid side chain replaced by a propionate group. This modification introduces a chiral center in the molecule, where only the (2R)-isomer exhibits significant biological activity. The compound mimics the plant growth hormone indoleacetic acid (IAA), leading to abnormal growth patterns when applied to target species .

Pharmacokinetics

The pharmacokinetic profile of Fenoprop indicates that it is absorbed through various routes including oral ingestion and dermal exposure. Studies have shown that after oral administration in animal models:

  • Absorption : Rapid absorption occurs in the gastrointestinal tract, with significant plasma protein binding.
  • Distribution : The compound distributes to various organs including the liver and kidneys via active transport mechanisms .
  • Elimination : The elimination half-life varies significantly between species; for instance, humans exhibit a half-life of approximately 23.1 hours post-administration at doses around 5 mg/kg body weight .

Toxicity and Safety Profiles

The toxicity of Fenoprop has been extensively studied through various animal models. Key findings include:

  • LD50 Values : The median lethal dose (LD50) for rats ranges from 500 to 750 mg/kg body weight. Dogs are notably more sensitive with an LD50 of approximately 100 mg/kg .
  • Symptoms of Toxicity : Common symptoms following exposure include myotonia, reduced motor activity, ataxia, and weight loss. Pathological changes have been observed in vital organs such as the liver and kidneys .
  • Dermal Absorption : Dermal exposure shows lower toxicity with LD50 values exceeding 5000 mg/kg body weight .

Case Studies and Research Findings

Various studies have been conducted to evaluate the biological effects of Fenoprop:

StudyFindings
Gehring et al. (1973)Found that Fenoprop binds more strongly to plasma proteins compared to its analogs, affecting its central nervous system penetration .
Drill and Hiratzka (1953)Reported mortality in dogs at doses of 20 mg/kg over prolonged exposure; however, no specific symptoms were noted at lower doses .
Highman et al. (1976)Observed histological changes in female mice exposed to low doses over five days .

Potential Therapeutic Applications

While primarily used as a herbicide, research into Fenoprop's biological activity suggests potential applications beyond agriculture:

  • Antimicrobial Properties : Some studies indicate that compounds similar to Fenoprop may possess antimicrobial properties due to their ability to disrupt cellular processes in microorganisms.
  • Phytotoxicity : Its role as a plant growth regulator can be harnessed for controlling unwanted vegetation in agricultural settings without affecting desirable crops significantly.

Q & A

Q. What are the recommended analytical methods for quantifying Diethylammonium 2-(2,4,5-trichlorophenoxy)propionate in environmental samples?

  • Methodological Answer: High-performance liquid chromatography (HPLC) coupled with UV detection or mass spectrometry (LC-MS) is preferred due to the compound’s moderate polarity and aromatic chlorinated structure. Calibration standards should be prepared using certified reference materials, such as those listed in analytical catalogs (e.g., 2-(2,4,5-Trichlorophenoxy)propionic acid standards) . Gas chromatography (GC-MS) may also be applicable for volatile derivatives, though derivatization (e.g., esterification) is required to enhance volatility. Sample preparation should include solid-phase extraction (SPE) for aqueous matrices or Soxhlet extraction for soil/sediment, followed by cleanup to remove co-eluting chlorinated interferents .

Q. What is the synthetic pathway for preparing this compound?

  • Methodological Answer: The synthesis involves two steps:

Esterification: React 2-(2,4,5-trichlorophenoxy)propionic acid with diethylamine in the presence of a coupling agent (e.g., DCC or EDC) to form the ammonium salt. Alternatively, neutralize the free acid with diethylamine in a polar aprotic solvent (e.g., THF) under reflux.

Purification: Crystallize the product from ethanol/water mixtures to achieve >98% purity, as validated by melting point analysis (177–181°C) and elemental composition checks .

Q. How can researchers address the compound’s limited water solubility in experimental designs?

  • Methodological Answer: Due to its slight water solubility (~0.1–1 mg/L at 25°C), prepare stock solutions in organic solvents (e.g., acetone, DMSO) and dilute into aqueous media while ensuring solvent concentrations remain below 1% (v/v) to avoid cytotoxicity in biological assays. For environmental fate studies, use sonication or surfactants (e.g., Tween-80) to enhance dispersion in aqueous systems .

Advanced Research Questions

Q. How does the environmental persistence of this compound compare to its ester derivatives under varying pH conditions?

  • Methodological Answer: Conduct controlled hydrolysis experiments at pH 5–9 to compare degradation rates. The ammonium salt is more water-soluble and may hydrolyze faster than ester derivatives (e.g., butoxyethyl or pentyl esters), which require enzymatic or alkaline cleavage. Monitor degradation products (e.g., free acid, chlorophenols) via LC-MS/MS and compare half-lives. Esters like those listed in wastewater studies (e.g., 2,4,5-TP) exhibit longer persistence in neutral-to-alkaline conditions due to hydrophobic stabilization .

Q. What experimental approaches resolve contradictions in toxicity data between in vitro and in vivo studies?

  • Methodological Answer: Discrepancies often arise from metabolic activation differences. Use the following strategies:
  • In vitro: Include liver microsomal fractions (S9 mix) to simulate metabolic conversion.
  • In vivo: Conduct comparative toxicokinetics in model organisms (e.g., rodents), measuring bioaccumulation and metabolite profiles (e.g., glucuronide conjugates).
  • Data reconciliation: Apply physiologically based pharmacokinetic (PBPK) modeling to extrapolate in vitro results to in vivo scenarios, accounting for bioavailability and tissue partitioning .

Q. What mechanistic insights explain the compound’s phytotoxicity in non-target plant species?

  • Methodological Answer: Design experiments to assess auxin-mimicry pathways using transgenic plants (e.g., Arabidopsis auxin-response reporters). Compare binding affinity to auxin receptors (TIR1/AFB) versus synthetic auxins (e.g., 2,4-D). Pair this with transcriptomic profiling to identify off-target gene regulation (e.g., stress-response genes). Cross-reference with structural analogs (e.g., 2,4,5-T) to isolate the role of the trichlorophenoxy moiety .

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